16-Hydroxyhexadecanoic acid

Descripción

This compound has been reported in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

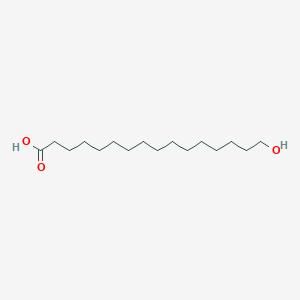

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

16-hydroxyhexadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGAGPNKCDRTDHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCCC(=O)O)CCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060133 | |

| Record name | 16-Hydroxypalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

506-13-8 | |

| Record name | 16-Hydroxyhexadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Hydroxypalmitic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxyhexadecanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexadecanoic acid, 16-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 16-Hydroxypalmitic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-hydroxyhexadecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16-HYDROXYPALMITIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IPP3U0F3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94.00 to 98.00 °C. @ 760.00 mm Hg | |

| Record name | 16-Hydroxyhexadecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core of Plant Armor: A Technical Guide to 16-Hydroxyhexadecanoic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The plant cuticle serves as the primary protective barrier against a multitude of environmental stresses, including water loss, UV radiation, and pathogen attack. A key structural component of this essential layer is cutin, a complex polyester (B1180765) primarily composed of C16 and C18 hydroxy and epoxy fatty acids. Among these, 16-hydroxyhexadecanoic acid (also known as juniperic acid) is a foundational monomer, particularly in the cutin of many plant species[1][2][3][4]. Understanding the biosynthesis of this crucial building block is paramount for developing strategies to enhance plant resilience and for exploring novel applications of its derivatives in agriculture, materials science, and pharmacology. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in plants, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.

The Biosynthetic Pathway of this compound

The synthesis of this compound and its incorporation into the cutin polymer is a multi-step process that spans several cellular compartments, from the plastid to the endoplasmic reticulum and finally to the apoplast for polymerization. The core pathway can be dissected into three major stages: fatty acid synthesis and modification, esterification, and extracellular polymerization.

Fatty Acid Synthesis and ω-Hydroxylation

The journey begins in the plastids of epidermal cells with the de novo synthesis of the C16 fatty acid, palmitic acid (C16:0), from acetyl-CoA[5]. Palmitic acid is then transported to the endoplasmic reticulum (ER), where it undergoes the critical ω-hydroxylation step. This reaction is catalyzed by cytochrome P450 monooxygenases (CYPs) of the CYP86A and CYP704B families, which introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain to produce this compound[1][6][7][8][9].

Key enzymes in this step include:

-

CYP86A family members (e.g., CYP86A1, CYP86A2, CYP86A8): These enzymes have been shown to possess ω-hydroxylase activity towards medium- to long-chain fatty acids. While some members are more associated with suberin biosynthesis, their activity on C16 fatty acids is crucial for cutin formation[7][8][10][11].

-

CYP704B family members (e.g., CYP704B2): These have also been identified as fatty acid ω-hydroxylases essential for cutin and sporopollenin (B1173437) biosynthesis[1][9].

Acyl-Activation and Esterification

Following hydroxylation, the this compound must be activated and esterified to a glycerol (B35011) backbone before transport out of the cell.

-

Long-Chain Acyl-CoA Synthetases (LACS): These enzymes, such as LACS1 and LACS2, activate the fatty acids by converting them into their CoA thioesters (e.g., 16-hydroxyhexadecanoyl-CoA)[5][12].

-

Glycerol-3-Phosphate Acyltransferases (GPATs): Specifically, members of a plant-specific GPAT family, including GPAT4, GPAT6, and GPAT8, catalyze the transfer of the ω-hydroxyacyl group from CoA to the sn-2 position of glycerol-3-phosphate. These enzymes are bifunctional and also possess a phosphatase activity, resulting in the formation of 2-monoacylglycerol (2-MAG) of this compound[13][14][15]. This step is a limiting factor in cutin biosynthesis[14][15].

Extracellular Transport and Polymerization

The 2-monoacylglyceryl esters of this compound are the presumed transportable monomers that are exported from the epidermal cells to the apoplast.

-

ATP-Binding Cassette (ABC) Transporters: These transporters are implicated in the movement of cutin monomers across the plasma membrane.

-

Cutin Synthases (CUS): In the apoplast, extracellular acyltransferases known as cutin synthases (e.g., CUS1), which belong to the GDSL lipase/hydrolase family, catalyze the polymerization of the monoacylglycerol monomers into the growing cutin polyester[10][16][17][18]. The enzyme transfers the hydroxyacyl group from the 2-monoacylglycerol to a free hydroxyl group on the nascent cutin polymer, releasing glycerol[17][18].

Quantitative Data

The following tables summarize key quantitative findings from studies on the biosynthesis of cutin monomers, including this compound.

| Gene/Enzyme | Plant Species | Observation | Quantitative Change | Reference |

| gpat4/gpat8 | Arabidopsis thaliana | Double knockout mutant | ~60-70% reduction in C16 and C18 cutin monomers | [13][14][15] |

| GPAT4/GPAT8 | Arabidopsis thaliana | Overexpression | ~80% increase in C16 and C18 cutin monomers | [14][15] |

| cyp86a1 (horst mutant) | Arabidopsis thaliana | T-DNA insertion mutant | Substantial reduction in ω-hydroxyacids with chain length | [10] |

| CYP86A1 | Arabidopsis thaliana | Heterologous expression in yeast | Catalyzes ω-hydroxylation of C12 to C18 fatty acids | [7] |

| PlsY (GPAT) | Bacterial system | Michaelis-Menten kinetics | Vmax: 57.5 µmol min⁻¹ mg⁻¹, Km: 1.14 mM (G3P), 6.2 µM (acyl phosphate) | [19] |

| CYP704B2 | Rice | Heterologous expression in yeast | Catalyzes ω-hydroxylation of C16 and C18 fatty acids | [9] |

| Cutin Monomer | Plant Species and Tissue | Abundance | Reference |

| 10,16-dihydroxyhexadecanoic acid | Capsicum chinense (high-cutin genotype) | Most abundant monomer | [20] |

| 10,16-dihydroxyhexadecanoic acid | Tomato fruit | Major monomer (83-96% of total monomers) | [21] |

| 18:2 dicarboxylic acid | Arabidopsis thaliana leaf and stem | Main cutin monomer | [22] |

Experimental Protocols

Protocol 1: Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of plant lipid polyesters[6][17][21][22].

1. Sample Preparation and Delipidation: a. Collect fresh plant tissue (e.g., leaves, stems, or fruits) and freeze in liquid nitrogen. b. Lyophilize the tissue overnight. c. Homogenize the dried tissue to a fine powder. d. To remove soluble waxes and lipids, exhaustively extract the powdered tissue with a series of organic solvents, typically starting with chloroform, followed by chloroform:methanol mixtures (e.g., 2:1 and 1:2 v/v), and finally pure methanol. This is a critical step to ensure that only the insoluble polymer is analyzed. e. Air-dry the resulting delipidated residue.

2. Depolymerization (Transesterification): a. To a known amount of the delipidated residue (e.g., 10-20 mg), add a solution of 1 M sodium methoxide (B1231860) in methanol. An internal standard (e.g., methyl heptadecanoate or dotriacontane) should be added at this stage for quantification[17]. b. Incubate the reaction mixture at 60°C for 2-3 hours with occasional vortexing to break down the polyester bonds. c. Neutralize the reaction by adding an acid (e.g., 1 M H₂SO₄ in methanol). d. Extract the resulting fatty acid methyl esters (FAMEs) with an organic solvent like n-hexane or chloroform.

3. Derivatization: a. Evaporate the organic solvent under a stream of nitrogen. b. To convert free hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) ethers/esters, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine. c. Incubate at 70°C for 30-60 minutes.

4. GC-MS Analysis: a. Evaporate the derivatization reagents under nitrogen and redissolve the sample in a suitable solvent (e.g., hexane (B92381) or chloroform). b. Inject an aliquot of the sample into a GC-MS system. c. GC Conditions: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). A typical temperature program starts at a low temperature (e.g., 150°C), ramps up to a high temperature (e.g., 300-320°C) at a rate of 3-10°C/min, and holds for a final period[17][22]. Use helium as the carrier gas. d. MS Conditions: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 40-600. e. Identification and Quantification: Identify the individual monomers based on their mass spectra by comparison with known standards and mass spectral libraries. Quantify the monomers by integrating the peak areas relative to the internal standard.

Protocol 2: Heterologous Expression of Cytochrome P450s in Yeast and Microsome Preparation

This protocol is a synthesis of methods described for the functional characterization of plant CYPs[7][23][24][25].

1. Yeast Transformation: a. Clone the full-length cDNA of the plant P450 of interest into a yeast expression vector (e.g., pYES-DEST52). b. Transform a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11, which overexpresses an Arabidopsis NADPH-cytochrome P450 reductase) with the expression construct using the lithium acetate/polyethylene glycol method. c. Select for transformed colonies on appropriate selective media.

2. Protein Expression: a. Grow a pre-culture of the transformed yeast in selective minimal medium containing glucose. b. Inoculate a larger volume of induction medium (containing galactose instead of glucose to induce gene expression from the GAL1 promoter) with the pre-culture. c. Grow the culture at 28-30°C with vigorous shaking for 24-48 hours.

3. Microsome Isolation: a. Harvest the yeast cells by centrifugation. b. Wash the cell pellet with a chilled buffer (e.g., TEK buffer: 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 100 mM KCl). c. Resuspend the cells in the same buffer containing protease inhibitors. d. Disrupt the cells using glass beads and vigorous vortexing or a bead beater, keeping the samples on ice. e. Perform a low-speed centrifugation (e.g., 10,000 x g for 15 min at 4°C) to pellet cell debris and mitochondria. f. Transfer the supernatant to an ultracentrifuge tube and pellet the microsomal fraction by high-speed centrifugation (e.g., 100,000 x g for 60-90 min at 4°C)[5][26]. g. Resuspend the microsomal pellet in a suitable buffer (e.g., TE buffer with glycerol for storage at -80°C).

4. Enzyme Assay for ω-Hydroxylase Activity: a. Prepare a reaction mixture containing the isolated microsomes, a reaction buffer (e.g., potassium phosphate (B84403) buffer pH 7.4), the fatty acid substrate (e.g., palmitic acid), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺). b. Initiate the reaction by adding the substrate. c. Incubate at 28-30°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding an acidified solvent (e.g., acetone (B3395972) with a small amount of acetic acid). e. Extract the products with an organic solvent (e.g., diethyl ether or ethyl acetate). f. Analyze the products by GC-MS after derivatization as described in Protocol 1.

Protocol 3: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

This protocol outlines the general steps for analyzing the expression of cutin biosynthesis genes[1][20][27][28].

1. RNA Extraction and cDNA Synthesis: a. Isolate total RNA from the plant tissue of interest using a commercial kit or a standard protocol (e.g., Trizol method). b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis. d. Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.

2. Primer Design and Validation: a. Design gene-specific primers for the target genes (e.g., CYP86A1, GPAT4, LACS2) and a reference gene (e.g., ACTIN, UBIQUITIN). Primers should typically amplify a product of 100-200 bp. b. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

3. RT-qPCR Reaction: a. Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers, and a SYBR Green-based qPCR master mix. b. Run the reaction in a real-time PCR cycler using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C). c. Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis: a. Determine the cycle threshold (Ct) values for each sample. b. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). c. Calculate the relative gene expression using the 2-ΔΔCt method.

Visualizations

Signaling Pathways and Workflows

Biosynthetic pathway of this compound and its incorporation into cutin.

Experimental workflow for the analysis of cutin monomers.

Conclusion

The biosynthesis of this compound is a cornerstone of cutin formation and, by extension, plant survival. Research into this pathway not only deepens our fundamental understanding of plant biology but also opens avenues for the development of crops with enhanced stress tolerance. Furthermore, the enzymes and intermediates of this pathway represent potential targets for the development of novel herbicides and fungicides. The detailed methodologies and data presented in this guide are intended to equip researchers with the necessary tools to further explore this fascinating and vital area of plant biochemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0006294) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of Flower Cuticular Waxes and Cutin Monomers [en.bio-protocol.org]

- 7. CYP86A1 from Arabidopsis thaliana encodes a cytochrome P450-dependent fatty acid omega-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CYP86B1 Is Required for Very Long Chain ω-Hydroxyacid and α,ω-Dicarboxylic Acid Synthesis in Root and Seed Suberin Polyester - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The Arabidopsis cytochrome P450 CYP86A1 encodes a fatty acid ω-hydroxylase involved in suberin monomer biosynthesis | Semantic Scholar [semanticscholar.org]

- 13. A Land-Plant-Specific Glycerol-3-Phosphate Acyltransferase Family in Arabidopsis: Substrate Specificity, sn-2 Preference, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of acyltransferases required for cutin biosynthesis and production of cutin with suberin-like monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. Analysis of Flower Cuticular Waxes and Cutin Monomers [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Developing a High-Throughput Assay for the Integral Membrane Glycerol 3-Phosphate Acyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Integrated Metabolomic and Transcriptomic Analysis to Characterize Cutin Biosynthesis between Low- and High-Cutin Genotypes of Capsicum chinense Jacq - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uest.ntua.gr [uest.ntua.gr]

- 22. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Development of a platform yeast strain for cytochrome P450-containing pathway [research.chalmers.se]

- 26. Maximum yields of microsomal-type membranes from small amounts of plant material without requiring ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

16-Hydroxyhexadecanoic Acid as a Suberin Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suberin is a complex, lipophilic biopolymer found in the cell walls of specific plant tissues, where it forms a protective barrier against environmental stresses.[1][2] This polymer is a crucial component of the periderm, the outer layer of bark, and is also found in root endodermis, seed coats, and wound-healing tissues.[3][4] Suberin's primary function is to control the passage of water and solutes and to defend against pathogens.[2][5] The structure of suberin is characterized by two distinct domains: a poly(aliphatic) domain and a poly(phenolic) domain.[1][3] The aliphatic domain is a polyester (B1180765) primarily composed of long-chain fatty acids, ω-hydroxyacids, α,ω-diacids, and glycerol (B35011).[6][7] Among these, 16-hydroxyhexadecanoic acid, a C16 ω-hydroxy fatty acid, is a significant monomeric unit.[8][9] This guide provides a comprehensive technical overview of this compound's role as a suberin monomer, its biosynthesis, analytical methods for its study, and its importance in plant physiology.

The Structure of Suberin

Suberin is a complex heteropolymer with a structure that is not yet fully elucidated. It is generally accepted to consist of two domains: a poly(aliphatic) domain embedded in or linked to a poly(phenolic) domain.[1][3] The poly(phenolic) domain is thought to be composed of hydroxycinnamic acids, such as ferulic acid, and their derivatives.[1] The poly(aliphatic) domain is a polyester built from long-chain fatty acids, with this compound being a notable component.[6][7] These aliphatic monomers are cross-linked by ester bonds, with glycerol acting as a key linker molecule, forming a complex, three-dimensional network.[6][10]

Biosynthesis of this compound and its Incorporation into Suberin

The biosynthesis of this compound and other aliphatic suberin monomers is a multi-step process that occurs primarily in the endoplasmic reticulum (ER).[11] The pathway begins with the synthesis of C16:0 fatty acid (palmitic acid) in the plastids.[7][11] Palmitoyl-CoA is then transported to the ER, where it undergoes ω-hydroxylation, a critical step catalyzed by cytochrome P450 monooxygenases of the CYP86A family.[3][12]

Once synthesized, this compound and other suberin monomers are transported to the plasma membrane and subsequently to the cell wall for polymerization.[13][14] This transport is thought to be facilitated by ATP-binding cassette (ABC) transporters and lipid transfer proteins (LTPs).[5][13] The final step is the polymerization of the monomers into the suberin macromolecule, a process that is still not fully understood but is believed to involve acyltransferases that form the ester linkages.[6][12]

Quantitative Analysis of this compound in Suberin

The abundance of this compound and other suberin monomers varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.[8][15] Below are tables summarizing the quantitative composition of suberin monomers, with a focus on this compound, in various plants.

Table 1: Suberin Monomer Composition in Different Plant Tissues

| Plant Species | Tissue | This compound (% of total aliphatic monomers) | Other Major Aliphatic Monomers | Reference |

| Arabidopsis thaliana | Root | ~10-15% | C18:1 ω-hydroxyacid, C18:1 dicarboxylic acid, C22:0 fatty acid | |

| Quercus suber (Cork Oak) | Cork | ~10-20% | 9,10-Epoxy-18-hydroxyoctadecanoic acid, 18-Hydroxyoctadec-9-enoic acid, Octadec-9-ene-1,18-dioic acid | [16] |

| Solanum tuberosum (Potato) | Tuber Periderm | ~5-10% | Octadec-9-ene-1,18-dioic acid, 18-Hydroxyoctadec-9-enoic acid, Docosanoic acid | [9] |

| Salix sp. (Willow) | Bark | ~10% | 22-Hydroxydocosanoic acid, various fatty acids and dicarboxylic acids |

Table 2: Changes in Root Suberin Monomer Composition in Arabidopsis thaliana in Response to Abiotic Stress

| Condition | This compound (mg/g dry residue) | Total Aliphatic Suberin (mg/g dry residue) | Reference |

| Control | ~0.2 | ~2.0 | [15] |

| Drought Stress | Increased | Increased | [17] |

| Salt Stress | Increased | Increased | [3][17] |

Experimental Protocols for Suberin Analysis

The analysis of suberin monomers, including this compound, typically involves the following steps: isolation of suberized tissue, removal of soluble waxes, depolymerization of the suberin polymer, derivatization of the monomers, and analysis by gas chromatography-mass spectrometry (GC-MS).[3][18]

Protocol 1: Extraction and Depolymerization of Suberin

-

Tissue Preparation: Excise the suberized tissue of interest (e.g., roots, tuber peel).

-

Delipidation: To remove soluble waxes, immerse the tissue in chloroform (B151607) or a similar organic solvent and gently agitate.[3] Repeat this extraction step multiple times.

-

Drying: Dry the delipidated tissue thoroughly.

-

Depolymerization (Transesterification):

-

Place the dried, delipidated tissue in a reaction vial.

-

Add a solution of boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[3][18]

-

Heat the reaction mixture to facilitate the cleavage of ester bonds, releasing the suberin monomers as methyl esters.[19]

-

Protocol 2: Derivatization and GC-MS Analysis of Suberin Monomers

-

Extraction of Monomers: After depolymerization, extract the fatty acid methyl esters from the reaction mixture using an organic solvent like hexane (B92381) or chloroform.[3][18]

-

Derivatization (Silylation):

-

Dry the extracted monomers under a stream of nitrogen.

-

Add pyridine (B92270) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried extract.[1][14]

-

Heat the mixture to convert the hydroxyl groups of the monomers to their trimethylsilyl (B98337) (TMS) ethers. This step increases the volatility of the compounds for GC analysis.[13][14]

-

-

GC-MS Analysis:

-

Dissolve the derivatized sample in a suitable solvent (e.g., heptane:toluene).[14][18]

-

Inject an aliquot of the sample into a gas chromatograph equipped with a mass spectrometer.

-

Separate the monomers on a suitable capillary column (e.g., HP-5MS).[18]

-

Identify and quantify the individual suberin monomers based on their mass spectra and retention times, often by comparison to authentic standards and a library of mass spectra.[18]

-

Regulation of Suberin Biosynthesis in Response to Stress

The biosynthesis of suberin, including this compound, is tightly regulated and is often induced in response to various abiotic and biotic stresses.[5][17] The plant hormone abscisic acid (ABA) plays a central role in this stress-induced suberization.[5][6]

Stress signals, such as drought or high salinity, lead to an increase in ABA levels.[20][21] ABA then initiates a signaling cascade that involves protein kinases and transcription factors.[6][21] Several families of transcription factors, including MYB and WRKY, have been identified as key regulators of suberin biosynthetic genes.[1][2][12] For example, AtMYB41 has been shown to be a positive regulator of suberin biosynthesis under abiotic stress conditions.[21][22] These transcription factors bind to the promoter regions of suberin biosynthetic genes, such as those encoding the CYP86A ω-hydroxylases, leading to their increased expression and a subsequent increase in the production of suberin monomers like this compound.[6][21]

Conclusion and Future Perspectives

This compound is a fundamental monomeric component of the suberin polymer, contributing to its essential role in plant protection and survival. Understanding the biosynthesis, regulation, and incorporation of this molecule into the suberin matrix is crucial for developing strategies to enhance plant resilience to environmental stresses. Further research is needed to fully elucidate the intricate details of suberin polymerization and the upstream signaling components that perceive and transduce stress signals. This knowledge will be invaluable for crop improvement and may also open avenues for the biotechnological production of novel biopolymers with applications in various industries, including pharmaceuticals and advanced materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitogen-activated protein kinase signaling in plants under abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Three Transcription Activators of ABA Signaling Positively Regulate Suberin Monomer Synthesis by Activating Cytochrome P450 CYP86A1 in Kiwifruit [frontiersin.org]

- 7. A hydroxycinnamoyltransferase responsible for synthesizing suberin aromatics in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Suberin: the biopolyester at the frontier of plants [frontiersin.org]

- 9. Quantification of Structure–Property Relationships for Plant Polyesters Reveals Suberin and Cutin Idiosyncrasies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Derivatization techniques for free fatty acids by GC [restek.com]

- 14. GC-MS-Based Analysis of Chloroform Extracted Suberin-Associated Root Waxes from Arabidopsis and Other Plant Species [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

- 18. Analysis of Extracellular Cell Wall Lipids: Wax , Cutin , and Suberin in Leaves, Roots, Fruits, and Seeds | Springer Nature Experiments [experiments.springernature.com]

- 19. Emerging Roles of Receptor-like Protein Kinases in Plant Response to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Suberin Biosynthesis, Assembly, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

Cytochrome P450 Enzymes in the Synthesis of 16-Hydroxyhexadecanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyhexadecanoic acid, a C16 omega-hydroxy fatty acid, is a product of the oxidative metabolism of the saturated fatty acid, hexadecanoic acid (palmitic acid).[1][2][3] This biotransformation is primarily catalyzed by a specific superfamily of heme-containing monooxygenases known as cytochrome P450 (CYP) enzymes.[1][2] In mammals, the CYP4 family of enzymes is principally responsible for the ω-hydroxylation of fatty acids.[4][5][6] This guide provides an in-depth technical overview of the role of cytochrome P450 enzymes, particularly members of the CYP4A and CYP4F subfamilies, in the synthesis of this compound. It includes quantitative kinetic data, detailed experimental protocols for enzyme analysis, and visual representations of the key pathways and workflows.

Core Concepts: The Role of Cytochrome P450 in Fatty Acid ω-Hydroxylation

The synthesis of this compound from hexadecanoic acid is an ω-hydroxylation reaction, where a hydroxyl group is introduced at the terminal (ω) carbon of the fatty acid chain.[7] This reaction serves as a key step in a metabolic pathway that converts fatty acids into dicarboxylic acids, which can then undergo further metabolism through peroxisomal β-oxidation.[5] This pathway is particularly important when there is an excess of fatty acids.[5]

The primary enzymes involved in this process belong to the CYP4 family, with CYP4A11 and CYP4F2 being two of the most studied human isoforms in this context.[8][9]

-

CYP4A11: This enzyme is highly expressed in the liver and kidneys and is recognized for its efficiency in the ω-hydroxylation of medium-chain fatty acids (C10-C16).[8][10]

-

CYP4F2: Also expressed in the liver and kidneys, CYP4F2 is known to metabolize a range of substrates, including fatty acids and other signaling molecules like leukotrienes and vitamin K.[7][11]

The general reaction catalyzed by these enzymes is as follows:

Hexadecanoic acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Quantitative Data: Enzyme Kinetics

The following tables summarize the available kinetic data for human CYP4A11 and CYP4F2 with various fatty acid substrates. While direct kinetic parameters for hexadecanoic acid are not available for all enzymes, the data for analogous substrates provide valuable insights into their catalytic efficiencies.

Table 1: Kinetic Parameters of Human CYP4A11

| Substrate | K_m (μM) | V_max (nmol/min/nmol P450) | Turnover Number (min⁻¹) | Catalytic Efficiency (K_cat/K_m) (M⁻¹s⁻¹) | Reference(s) |

| Lauric Acid (C12:0) | 56.7 | 15.2 | 14.7 | - | [12] |

| Lauric Acid (C12:0) | 200 ± 50 | - | 38 ± 8 | - | [8] |

| Palmitic Acid (C16:0) | - | - | 0.78 | - | [12] |

| Arachidonic Acid (C20:4) | 228 | 49.1 | 49.8 | 0.21 | [4][9] |

Table 2: Kinetic Parameters of Human CYP4F2

| Substrate | K_m (μM) | V_max (nmol/min/nmol P450) | Turnover Number (min⁻¹) | Reference(s) |

| Arachidonic Acid (C20:4) | 24 | 7.4 | - | [9] |

| Vitamin K1 | 8.3 | 0.075 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cytochrome P450-mediated synthesis of this compound.

Protocol 1: Heterologous Expression and Purification of Human CYP4A11 in E. coli

This protocol is adapted from established methods for the expression and purification of recombinant human P450s in bacterial systems.[12][13][14][15][16][17]

1. Expression Vector and Host Strain:

-

Vector: A common expression vector for CYPs is pCWori+, which contains a tac promoter.[17] The full-length human CYP4A11 cDNA is cloned into this vector.

-

Host Strain: E. coli DH5α or other suitable strains for protein expression.

2. Culture and Induction:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.

-

Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

-

Simultaneously supplement the culture with δ-aminolevulinic acid (a heme precursor) to a final concentration of 1 mM.

-

Reduce the temperature to 30°C and continue shaking for 48-72 hours.

3. Cell Lysis and Membrane Preparation:

-

Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 100 mM Tris-HCl, pH 7.4, 0.5 M sucrose, 0.5 mM EDTA, and 0.5 mM dithiothreitol) containing lysozyme (B549824) and protease inhibitors.

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the cell membranes containing the recombinant CYP4A11.

4. Purification:

-

Resuspend the membrane pellet in a solubilization buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, 20% glycerol, 1 mM EDTA, 1 mM dithiothreitol, and 1% sodium cholate).

-

Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C to remove insoluble material.

-

Apply the supernatant to a DEAE-cellulose or other suitable anion-exchange chromatography column equilibrated with a low-salt buffer.

-

Wash the column extensively with the low-salt buffer.

-

Elute the protein with a linear gradient of increasing salt concentration (e.g., 0 to 500 mM NaCl).

-

Collect fractions and analyze for P450 content using CO-difference spectroscopy.[18]

-

Pool the fractions containing CYP4A11 and apply to a hydroxyapatite (B223615) chromatography column for further purification.

-

Elute with a phosphate gradient.

-

Concentrate the purified protein and store at -80°C.

Protocol 2: In Vitro Enzyme Assay for this compound Synthesis

This protocol describes a typical in vitro reaction to measure the enzymatic activity of purified CYP450 or microsomal preparations.[16][18]

1. Reaction Mixture (Final Volume: 0.5 mL):

-

100 mM potassium phosphate buffer (pH 7.4)

-

10 µM purified recombinant CYP450 enzyme or 0.2-0.5 mg/mL microsomal protein

-

20 µM cytochrome P450 reductase (if using purified CYP)

-

10 µM cytochrome b5 (optional, can enhance activity)

-

50 µM hexadecanoic acid (dissolved in a suitable solvent like DMSO, final solvent concentration should be <1%)

-

NADPH regenerating system:

-

1 mM NADP⁺

-

10 mM glucose-6-phosphate

-

1 unit/mL glucose-6-phosphate dehydrogenase

-

10 mM MgCl₂

-

2. Incubation:

-

Pre-incubate all components except the NADPH regenerating system at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for 30-60 minutes with gentle shaking.

3. Reaction Termination and Product Extraction:

-

Stop the reaction by adding 50 µL of 6 M HCl.

-

Add an internal standard (e.g., a deuterated analog of this compound or a similar but distinct hydroxy fatty acid) for quantification.

-

Extract the products by adding 2 volumes of ethyl acetate (B1210297) or another suitable organic solvent.

-

Vortex vigorously and centrifuge to separate the phases.

-

Transfer the organic layer to a new tube and repeat the extraction.

-

Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

Protocol 3: GC-MS Analysis of this compound

This protocol outlines the derivatization and gas chromatography-mass spectrometry (GC-MS) analysis of the extracted hydroxy fatty acid.[5][6][8][19]

1. Derivatization:

-

Purpose: To increase the volatility and thermal stability of the hydroxy fatty acid for GC analysis. Two common methods are silylation and methylation.

-

Silylation (to form trimethylsilyl (B98337) (TMS) ethers/esters):

-

To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[13]

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

Methylation (to form methyl esters/ethers):

-

Alternatively, for simultaneous esterification of the carboxyl group and etherification of the hydroxyl group, use a reagent like methyl iodide in a polar aprotic solvent.[8]

-

2. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent nonpolar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 300°C at 15°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977A or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Identification: The derivatized this compound is identified by its retention time and characteristic mass spectrum compared to an authentic standard.

Visualizations: Pathways and Workflows

The following diagrams illustrate the biochemical pathway of this compound synthesis and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound and its subsequent metabolism.

Caption: Experimental workflow for studying this compound synthesis.

Conclusion

The synthesis of this compound from hexadecanoic acid is a key metabolic process mediated by cytochrome P450 enzymes, primarily CYP4A11 and CYP4F2. Understanding the kinetics and mechanisms of these enzymes is crucial for research in fatty acid metabolism, toxicology, and drug development. The protocols and data presented in this guide provide a comprehensive resource for scientists working in these fields, enabling the robust investigation of CYP-mediated fatty acid hydroxylation. The detailed methodologies for enzyme expression, activity assays, and product analysis will facilitate further research into the physiological and pathological roles of this compound and the enzymes responsible for its formation.

References

- 1. CYP4F2 Is a Vitamin K1 Oxidase: An Explanation for Altered Warfarin Dose in Carriers of the V433M Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmVar GeneFocus: CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lipidmaps.org [lipidmaps.org]

- 6. marinelipids.ca [marinelipids.ca]

- 7. CYP4F2 - Wikipedia [en.wikipedia.org]

- 8. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional polymorphism in human CYP4F2 decreases 20-HETE production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Derivatization techniques for free fatty acids by GC [restek.com]

- 14. Heterologous protein expression in E. coli [protocols.io]

- 15. Heterologous protein expression in E. coli [protocols.io]

- 16. iba-lifesciences.com [iba-lifesciences.com]

- 17. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lipidmaps.org [lipidmaps.org]

The Cornerstone of Nature's Barriers: A Technical Guide to 16-Hydroxyhexadecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources, biosynthesis, and experimental analysis of 16-hydroxyhexadecanoic acid, a vital long-chain omega-hydroxy fatty acid. As a primary monomeric constituent of the plant biopolymers cutin and suberin, this molecule is fundamental to the protective barriers that safeguard plants from environmental stressors.[1][2][3][4] This document provides a comprehensive overview for professionals engaged in phytochemistry, drug discovery, and biomaterial science.

Natural Occurrence of this compound

This compound, also known as juniperic acid, is predominantly found in the plant kingdom as a key component of cutin and suberin.[2][3][5] These complex polyesters form protective layers on the aerial surfaces of plants (cutin) and in various subterranean and internal tissues (suberin), playing a crucial role in preventing water loss and protecting against pathogens.[4]

Plant Sources: A Quantitative Overview

The concentration of this compound varies significantly among different plant species and even between different organs of the same plant. It is a major component of the C16 family of cutin monomers. The following tables summarize the quantitative composition of cutin and suberin from various plant sources, highlighting the relative abundance of this compound.

Table 1: this compound Content in Plant Cutin

| Plant Species | Organ | This compound (% of total aliphatic monomers) | Reference |

| Arabidopsis thaliana | Leaves | Present, but 10,16-dihydroxyhexadecanoic acid is major | [6] |

| Arabidopsis thaliana | Flowers | Reduced in certain mutants | [6] |

| Physcomitrella patens | Gametophyte | Substantial amounts detected | [7] |

| Quercus suber (Cork Oak) | Leaves | A significant component of the ω-hydroxyacid fraction | [8] |

| Vicia faba (Faba Bean) | Flowers | A key monomer | [9] |

Table 2: this compound Content in Plant Suberin

| Plant Species | Organ | This compound (% of total aliphatic monomers) | Reference |

| Arabidopsis thaliana | Roots | Present as part of the ω-hydroxyacid fraction (C16 to C24) | [10] |

| Daucus carota (Carrot) | Roots | Present | [9] |

| Pastinaca sativa (Parsnip) | Roots | Present | [9] |

| Brassica napus (Rutabaga) | Roots | Present | [9] |

| Beta vulgaris (Red Beet) | Roots | Present | [9] |

| Ipomoea batatas (Sweet Potato) | Roots | Present | [9] |

Other Natural Sources

While plants are the primary source, this compound has been reported in other organisms, typically as a metabolic product of palmitic acid. In animals, its formation is catalyzed by cytochrome P450 enzymes.[3][4] However, it does not accumulate to the high concentrations seen in plant polyesters. Some bacteria, such as Bacillus megaterium, are capable of hydroxylating palmitic acid at various positions, including the omega-1, omega-2, and omega-3 positions, indicating a potential for microbial production of related hydroxy fatty acids.[11]

Biosynthesis of this compound

The biosynthesis of this compound is an integral part of the broader pathway for cutin and suberin monomer production. The key enzymatic step is the omega-hydroxylation of palmitic acid (16:0).

The ω-Hydroxylation Pathway

The primary precursor for this compound is palmitic acid, a common C16 saturated fatty acid. The conversion is catalyzed by cytochrome P450 enzymes belonging to the CYP4 family, which are fatty acid ω-hydroxylases.[5] These enzymes utilize molecular oxygen and NADPH to introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain.

The simplified reaction is as follows:

Palmitic acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

Several cytochrome P450 enzymes have been identified to be involved in this process in plants, such as CYP704B2 in rice, which is crucial for anther cutin biosynthesis.

The following diagram illustrates the core biosynthetic pathway:

Regulation of Biosynthesis

The biosynthesis of cutin and suberin, including the production of this compound, is a highly regulated process. The expression of the biosynthetic genes, including the cytochrome P450s, is controlled by various transcription factors.[12][13][14] These regulatory networks ensure that cutin and suberin are produced in the correct tissues and at the appropriate developmental stages. Fatty acids themselves can also act as signaling molecules to regulate the expression of genes involved in their metabolism, often through nuclear receptors like PPARs in animals.[15][16]

Experimental Protocols

The analysis of this compound from its natural sources involves the extraction and depolymerization of cutin or suberin, followed by derivatization and chromatographic analysis.

Extraction and Depolymerization of Cutin and Suberin

A common method for the analysis of cutin and suberin monomers involves the following steps:

-

Sample Preparation: Plant material is ground to a fine powder.

-

Dewaxing: Soluble lipids, including epicuticular waxes, are removed by exhaustive extraction with organic solvents such as chloroform (B151607) and methanol.[17]

-

Depolymerization: The remaining insoluble residue, rich in cutin or suberin, is subjected to transesterification to break the ester bonds of the polymer. A common method is sodium methoxide-catalyzed methanolysis.[18] Alternatively, enzymatic hydrolysis using cutinases can be employed.[19]

-

Monomer Extraction: The resulting fatty acid methyl esters are extracted from the reaction mixture using an organic solvent after acidification.

The following diagram outlines the general experimental workflow:

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The quantification of this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Derivatization: The hydroxyl and carboxyl groups of the fatty acid monomers are derivatized to increase their volatility for GC analysis. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers and carboxylic acids to TMS esters.

-

GC Separation: The derivatized monomers are separated on a capillary GC column.

-

MS Detection and Quantification: The eluted compounds are detected by a mass spectrometer. Identification is based on the fragmentation pattern of the derivatized molecule, and quantification is achieved by comparing the peak area to that of an internal standard.

Conclusion

This compound is a ubiquitous and essential component of the plant kingdom, forming the backbone of the protective cutin and suberin barriers. Understanding its natural distribution, biosynthesis, and methods for its analysis is critical for advancements in plant biology, agricultural science, and the development of novel biomaterials and pharmaceuticals. The protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important biomolecule.

References

- 1. Update on the structure and regulated biosynthesis of the apoplastic polymers cutin and suberin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C16H32O3 | CID 10466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 506-13-8 [chemicalbook.com]

- 4. Buy this compound | 506-13-8 [smolecule.com]

- 5. Juniperic acid - Wikipedia [en.wikipedia.org]

- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0006294) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Cutin extraction and composition determined under differing depolymerisation conditions in cork oak leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, 506-13-8 [thegoodscentscompany.com]

- 10. bioone.org [bioone.org]

- 11. Involvement of a single hydroxylase species in the hydroxylation of palmitate at the omega-1, omega-2 and omega-3 positions by a preparation from Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. citedrive.com [citedrive.com]

- 14. researchgate.net [researchgate.net]

- 15. Transcriptional regulation of lipid metabolism by fatty acids: a key determinant of pancreatic β-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. foodandnutritionresearch.net [foodandnutritionresearch.net]

- 17. Cutin:cutin-acid endo-transacylase (CCT), a cuticle-remodelling enzyme activity in the plant epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

The Biological Nexus: An In-depth Technical Guide to the Core Functions of Omega-Hydroxy Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-hydroxy fatty acids (ω-HFAs) represent a unique class of lipid molecules characterized by a hydroxyl group at the terminal omega (ω) carbon of their aliphatic chain.[1] Once considered minor metabolites, a growing body of evidence has illuminated their critical roles in a diverse array of biological processes, ranging from the structural integrity of tissues to intricate cellular signaling cascades. This technical guide provides a comprehensive overview of the core biological functions of ω-HFAs, with a focus on their synthesis, signaling pathways, and physiological significance. The content herein is curated for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and quantitative data to facilitate further investigation and therapeutic exploration in this burgeoning field.

I. Biosynthesis of Omega-Hydroxy Fatty Acids: The Cytochrome P450 Omega-Hydroxylase Pathway

The primary route for the synthesis of ω-HFAs in animals is through the cytochrome P450 (CYP) omega-hydroxylase pathway.[2][3] This metabolic process is catalyzed by a specific subfamily of CYP enzymes, primarily members of the CYP4A and CYP4F families, which introduce a hydroxyl group onto the terminal methyl carbon of fatty acids.[4][5][6]

The initial ω-hydroxylation step is often the rate-limiting reaction in a pathway that can lead to the formation of dicarboxylic acids through subsequent oxidation steps catalyzed by alcohol and aldehyde dehydrogenases.[2][3] This pathway serves as an alternative to the more prevalent beta-oxidation for fatty acid catabolism, becoming particularly important when beta-oxidation is impaired.[3]

Key Enzymes in Omega-Hydroxylation

Several CYP450 enzymes have been identified as key players in the ω-hydroxylation of fatty acids. The substrate specificities and kinetic parameters of these enzymes are critical for understanding the tissue-specific production and physiological roles of different ω-HFAs.

| Enzyme | Primary Substrates | Apparent Km (µM) | Apparent Vmax (nmol/min/nmol P450) | Tissue Distribution | References |

| CYP4A11 | Lauric acid, Arachidonic acid | 4.7 (Lauric acid) | - | Liver, Kidney | [7] |

| CYP4F2 | Arachidonic acid, Leukotriene B4, Phylloquinone | 1.2 (9R,10S-epoxystearic acid) | 19.2 (9R,10S-epoxystearic acid) | Liver, Kidney, Leukocytes | [4][8][9] |

| CYP4F3B | Very-long-chain fatty acids, Arachidonic acid | - | - | Liver, Leukocytes | [6] |

| CYP4F11 | 3-hydroxy fatty acids, Menaquinone-4 | - | - | Liver, Skin | [6][8] |

Note: Enzyme kinetic parameters can vary significantly depending on the experimental system (e.g., recombinant enzyme vs. microsomes) and substrate used. The data presented here are illustrative examples from the literature.

II. Signaling Functions of Omega-Hydroxy Fatty Acids

Beyond their role in fatty acid metabolism, specific ω-HFAs function as potent signaling molecules, modulating a variety of physiological and pathophysiological processes, including inflammation, vascular tone, and angiogenesis.

20-Hydroxyeicosatetraenoic Acid (20-HETE)

One of the most extensively studied ω-HFAs is 20-hydroxyeicosatetraenoic acid (20-HETE), which is derived from the ω-hydroxylation of arachidonic acid by CYP4A and CYP4F enzymes.[4][10] 20-HETE exerts a wide range of biological effects, many of which are mediated through its interaction with the G-protein coupled receptor GPR75.[11][12][13]

20-HETE Signaling Pathway

Binding of 20-HETE to GPR75, a Gq-coupled receptor, activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), contributing to vascular smooth muscle contraction.[10] Furthermore, the 20-HETE/GPR75 axis can activate other signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in processes such as angiogenesis and inflammation.[4][10][14]

Quantitative Data: 20-HETE and GPR75 Interaction

| Parameter | Value | Method | Reference |

| 20-HETE Binding to GPR75 | High Affinity | Surface Plasmon Resonance | [11] |

| 20-HETE-induced β-arrestin recruitment to GPR75 | 3.48-fold increase (1 nM 20-HETE) | PRESTO-TANGO assay | [15] |

Omega-3 Fatty Acid Metabolites and GPR120

Omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are well-known for their anti-inflammatory properties.[16] Recent research has identified G protein-coupled receptor 120 (GPR120) as a receptor for these fatty acids, mediating many of their beneficial effects.[2][9][16] While not ω-hydroxy fatty acids themselves, their signaling pathways are relevant to the broader context of fatty acid signaling.

GPR120-Mediated Anti-inflammatory Signaling

Upon binding of ω-3 fatty acids, GPR120 recruits β-arrestin 2.[2][6] The GPR120-β-arrestin 2 complex then interacts with and sequesters TAB1, preventing its association with TAK1. This inhibition of the TAK1 signaling cascade ultimately leads to the suppression of downstream pro-inflammatory pathways, including the activation of IKK and JNK, and subsequently, the NF-κB pathway.[2][3]

III. Structural Roles of Omega-Hydroxy Fatty Acids

In addition to their signaling functions, ω-HFAs are integral components of complex lipids that play crucial structural roles, particularly in the formation of protective barriers in both plants and animals.

Omega-Hydroxy Ceramides (B1148491) and the Skin Barrier

In the epidermis, ω-hydroxy ceramides (ω-OH-Cer) are essential for maintaining the integrity of the skin's permeability barrier.[17][18] These specialized ceramides are covalently attached to the cornified lipid envelope, a layer of proteins on the surface of corneocytes.[17] The ω-hydroxyl group of the fatty acid chain is crucial for this attachment.

Omega-Hydroxy Ceramide Biosynthesis Pathway

The biosynthesis of ω-OH-Cer involves the elongation of fatty acids to very-long-chain fatty acids (VLCFAs), followed by ω-hydroxylation, primarily by CYP4F22.[6] These ω-hydroxy VLCFAs are then incorporated into ceramides by ceramide synthases. The resulting ω-OH-Cers are crucial for the formation of the cornified lipid envelope and the overall integrity of the epidermal barrier.[17][19]

Cutin in the Plant Cuticle

In the plant kingdom, ω-HFAs are fundamental building blocks of cutin, a lipid polyester (B1180765) that forms the structural framework of the plant cuticle.[3][20] The cuticle is a protective layer on the aerial surfaces of plants that prevents water loss and protects against pathogens and UV radiation. The polymerization of ω-HFAs and their derivatives, such as dihydroxy fatty acids, through ester bonds creates the complex, cross-linked structure of cutin.[21]

IV. Omega-Hydroxy Fatty Acids as Biomarkers

The measurement of ω-HFAs and their metabolites in biological fluids and tissues is emerging as a valuable tool for assessing metabolic status and disease risk. Alterations in the levels of specific ω-HFAs have been associated with various pathological conditions, highlighting their potential as biomarkers.[20][22][23][24]

| Potential Biomarker | Associated Condition(s) | Biological Matrix | References |

| Linoleic Acid (LA) & Arachidonic Acid (AA) levels | Cardiovascular Disease | Blood, Adipose Tissue | [23][24][25] |

| Omega-3 Fatty Acid levels (EPA, DHA) | Inflammatory conditions, Cardiovascular Disease, Neurological Disorders | Plasma, Erythrocytes, Platelets | [20][22] |

| Fatty Acid Profiles in Sebum | Acne Vulgaris | Sebum | [10][26] |

V. Experimental Protocols

This section provides an overview of key experimental methodologies for the study of omega-hydroxy fatty acids.

A. Quantification of Omega-Hydroxy Fatty Acids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of ω-HFAs in biological samples.

Workflow for LC-MS/MS Analysis of Omega-Hydroxy Fatty Acids

1. Sample Preparation:

-

Homogenize tissue samples or biofluids in a suitable solvent, often methanol, containing a mixture of deuterated internal standards for each class of lipid to be analyzed.

-

Perform a liquid-liquid extraction to isolate the lipid fraction. Common methods include the Bligh and Dyer or Folch procedures.

-

For enrichment of ω-HFAs, solid-phase extraction (SPE) using a silica-based sorbent can be employed.

2. LC-MS/MS Analysis:

-

Separate the lipid extracts using reversed-phase liquid chromatography, typically with a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an additive like formic acid or ammonium (B1175870) acetate (B1210297) is commonly used.

-

Detect and quantify the ω-HFAs using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for each analyte and monitoring a characteristic product ion after collision-induced dissociation.

3. Data Analysis:

-

Construct a standard curve for each analyte using known concentrations of authentic standards.

-

Quantify the amount of each ω-HFA in the samples by comparing the peak area ratio of the analyte to its corresponding internal standard against the standard curve.

B. Cytochrome P450 Omega-Hydroxylase Activity Assay

The activity of CYP4A and CYP4F enzymes can be determined by measuring the formation of ω-hydroxylated products from a fatty acid substrate.

1. Incubation:

-

Prepare a reaction mixture containing liver microsomes or recombinant CYP enzymes, a fatty acid substrate (e.g., lauric acid or arachidonic acid), and a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4).

-

Initiate the reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the mixture at 37°C for a specified time (e.g., 15-30 minutes).

-

Terminate the reaction by adding a strong acid (e.g., HCl) or an organic solvent.

2. Product Extraction and Analysis:

-

Add an internal standard (e.g., a deuterated version of the expected product).

-

Extract the hydroxylated fatty acids from the reaction mixture using an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS or GC-MS after derivatization (e.g., silylation).

3. Calculation of Enzyme Activity:

-

Quantify the amount of product formed using a standard curve.

-

Express the enzyme activity as the rate of product formation per unit of time per milligram of protein (e.g., pmol/min/mg protein).

C. Assessment of Skin Barrier Function

The integrity of the skin barrier, which is influenced by ω-hydroxy ceramides, can be assessed non-invasively using biophysical techniques.

1. Transepidermal Water Loss (TEWL) Measurement:

-

TEWL is a measure of the rate of water vapor diffusing through the stratum corneum.

-

Use a specialized probe (evaporimeter) placed on the skin surface to measure the water vapor gradient.

-

Higher TEWL values indicate a compromised barrier function.[2][14][27][28][29]

-

Measurements should be performed in a controlled environment with stable temperature and humidity.

2. Tape Stripping:

-

Sequentially apply and remove adhesive tape strips from the skin surface to remove layers of the stratum corneum.[5][14]

-

The removed corneocytes on the tape can be analyzed for their lipid composition, including ω-hydroxy ceramides, to assess changes in the barrier at a molecular level.[11][30]

-

The number of strips required to disrupt the barrier (indicated by a significant increase in TEWL) can also be used as a measure of barrier integrity.

VI. Conclusion

Omega-hydroxy fatty acids are a functionally diverse class of lipids with profound implications for human health and disease. From their fundamental roles in the structural integrity of the skin and plant cuticles to their intricate involvement in cellular signaling pathways that govern inflammation and vascular function, the importance of these molecules is increasingly recognized. The continued development of advanced analytical techniques and the elucidation of their mechanisms of action will undoubtedly open new avenues for therapeutic intervention in a wide range of pathological conditions. This guide serves as a foundational resource for professionals in the field, providing the necessary technical details to advance our understanding of the biological nexus of omega-hydroxy fatty acids.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guidelines for transepidermal water loss (TEWL) measurement | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]

- 11. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The CYP4/20-HETE/GPR75 axis in the progression of metabolic dysfunction-associated steatosis liver disease (MASLD) to chronic liver disease [frontiersin.org]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. From Lab to Workplace: Efficacy of Skin Protection Creams Against Hydrophobic Working Materials [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. GPR120 is an omega-3 fatty acid receptor mediating potent anti-inflammatory and insulin-sensitizing effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 20-HETE induced platelet activation via a GPR75-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Complex Cytochrome P450 Kinetics Due to Multisubstrate Binding and Sequential Metabolism. Part 1. Theoretical Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dokumen.pub [dokumen.pub]

- 20. Dietary methods and biomarkers of omega 3 fatty acids: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Cuticle Structure in Relation to Chemical Composition: Re-assessing the Prevailing Model [frontiersin.org]

- 22. Biomarkers of fish oil omega-3 polyunsaturated fatty acids intake in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. experts.umn.edu [experts.umn.edu]

- 25. Biomarkers of dietary omega-6 fatty acids and incident cardiovascular disease and mortality: an individual-level pooled analysis of 30 cohort studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 30. researchgate.net [researchgate.net]

16-Hydroxyhexadecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyhexadecanoic acid, also known as juniperic acid or 16-hydroxypalmitic acid, is an omega-hydroxy long-chain fatty acid.[1] It is a crucial component of the plant cuticle, forming a protective barrier, and is also found in animal tissues as a metabolite of palmitic acid.[2][3] This guide provides an in-depth overview of its discovery, characterization, synthesis, and its role in biological signaling pathways, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[4] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₂O₃ | [2][3] |

| Molecular Weight | 272.42 g/mol | [2][3] |

| CAS Number | 506-13-8 | [3] |

| Melting Point | 94-98 °C | [1] |

| Boiling Point | 414-415 °C (estimated) | [4] |

| Water Solubility | 2.872 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 4.904 (estimated) | [4] |

| Appearance | White crystalline powder | [4] |

Biological Significance

In the plant kingdom, this compound is a primary monomer for the biosynthesis of cutin and suberin, which are complex polyesters that form the protective outer layers of the plant cuticle.[5][6] This barrier protects plants from environmental stressors such as water loss, UV radiation, and pathogens.[2][7]

In animals, this fatty acid is a metabolite of palmitic acid, formed through omega-hydroxylation catalyzed by cytochrome P450 enzymes.[7][8] Its presence has been investigated as a potential biomarker for certain diseases and dietary intake.[5]

Experimental Protocols

Chemical Synthesis from Hexadecanolide

A common laboratory synthesis of this compound involves the hydrolysis of hexadecanolide.[9]

Materials:

-

Hexadecanolide

-

50% (w/w) aqueous sodium hydroxide

-

Toluene

-

Tetrabutylammonium (B224687) hydrogen sulfate

-

Diethyl ether

-

Distilled water

-

Concentrated hydrochloric acid

Procedure:

-

In a three-necked round-bottom flask, combine 10 g (0.0779 mol) of hexadecanolide, 33.3 ml of 50% aqueous sodium hydroxide, 50 ml of toluene, and 0.186 g of tetrabutylammonium hydrogen sulfate.[9]

-

Stir the reaction mixture at 95°C for 6 hours.[9]

-

After cooling, filter the solid formed and rinse it several times with diethyl ether.[9]

-

Dissolve the solid in 400 ml of distilled water and acidify to pH 1.5 with concentrated hydrochloric acid.[9]

-

Filter the resulting precipitate, rinse it several times with distilled water, and dry it under a vacuum at 60°C.[9] This procedure yields approximately 11.5 g (97% yield) of this compound as a white solid.[9]

Enzymatic Synthesis from Palmitic Acid

The biosynthesis of this compound from palmitic acid is catalyzed by cytochrome P450 enzymes, such as CYP704B2 found in rice.[10] A general protocol for in-vitro enzymatic synthesis is outlined below.

1. Recombinant Enzyme Expression and Purification:

-

The gene encoding the desired cytochrome P450 (e.g., CYP704B2) is cloned into an expression vector suitable for a host system like Saccharomyces cerevisiae or Escherichia coli.[10][11]

-

The host cells are cultured, and protein expression is induced.[12]

-

Cells are harvested, lysed, and the recombinant P450 enzyme is purified from the cell lysate, often using affinity chromatography if the protein is tagged (e.g., with a His-tag).[11][13]

2. In-vitro Hydroxylation Reaction:

-

Reaction Mixture:

-

Purified cytochrome P450 enzyme

-

NADPH-P450 reductase (or a suitable electron donor system)

-

Palmitic acid (substrate)

-

NADPH (cofactor)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

Procedure:

-

Combine the purified P450 enzyme and NADPH-P450 reductase in the reaction buffer.

-

Add palmitic acid (typically dissolved in a small amount of an organic solvent like ethanol (B145695) or DMSO to aid solubility).

-

Initiate the reaction by adding NADPH.

-